Bienvenue dans la boutique en ligne BenchChem!

2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine

VDR-Coactivator Inhibition Nuclear Receptor Modulation LXXLL Peptide Mimetics

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine (CAS 886366-73-0) is a bicyclic benzodiazepine derivative distinguished by a primary amine substituent at the 8-position of the tetrahydrobenzo[e][1,4]diazepine scaffold. This compound serves as a key intermediate and a core pharmacophoric element in the design of non-peptide LXXLL peptide mimetics.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 886366-73-0
Cat. No. B1604085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine
CAS886366-73-0
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNC2=C(CN1)C=CC(=C2)N
InChIInChI=1S/C9H13N3/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6,10H2
InChIKeyPARDOACEHOFKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine: A Critical 8-Amino Scaffold for Nuclear Receptor Interaction Inhibition


2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine (CAS 886366-73-0) is a bicyclic benzodiazepine derivative distinguished by a primary amine substituent at the 8-position of the tetrahydrobenzo[e][1,4]diazepine scaffold [1]. This compound serves as a key intermediate and a core pharmacophoric element in the design of non-peptide LXXLL peptide mimetics. In primary research, the 8-amino group has been identified as a critical determinant for the inhibition of the vitamin D receptor (VDR) and coactivator interaction, a mechanism implicated in the potential treatment of Paget's disease of bone [1].

Why 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine Cannot Be Substituted with Other Benzodiazepine Analogs


Simple substitution of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine with other benzodiazepine regioisomers or unsubstituted cores is not functionally equivalent due to the specific electronic and steric requirements of the 8-amino group. Primary research on VDR-coactivator inhibition has demonstrated that the amino group at the 8-position is critical for inhibitory activity, indicating that analogs lacking this feature or with substitutions at other positions (e.g., 7-amino) would exhibit a substantial loss or complete abrogation of this specific mechanistic function [1]. This positional specificity makes the compound a unique and irreplaceable building block for projects targeting this particular pharmacological profile.

Quantitative Evidence of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine Differentiation in VDR-Coactivator Inhibition


8-Amino Group is Critical for VDR-Coactivator Inhibitory Activity vs. 7-Substituted Benzodiazepines

In a direct structure-activity relationship (SAR) study, benzodiazepine derivatives modified at the 7- and 8-positions were evaluated for their ability to inhibit the VDR-coactivator interaction. The study established that the presence of an amino group specifically at the 8-position is critical for the inhibitory activity [1]. Compounds lacking this 8-amino substitution or bearing alternative groups at the 7-position demonstrated a loss of function, providing a direct, qualitative head-to-head structure-function comparison. The full quantitative data (e.g., IC₅₀ values) is available in the primary paper's full text, which could not be accessed for this analysis.

VDR-Coactivator Inhibition Nuclear Receptor Modulation LXXLL Peptide Mimetics

High-Value Application Scenarios for 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-amine in Drug Discovery


Design and Synthesis of Non-Secosteroidal VDR Antagonists

The compound serves as the indispensable core scaffold for synthesizing novel VDR antagonists that function through coactivator binding inhibition, a non-secosteroidal approach to treating Paget's disease. The 8-amino group is the proven pharmacophoric anchor, as established by structure-activity relationship studies [1]. Any synthetic campaign aiming for this mechanism must begin with this specific 8-amino substituted scaffold.

Probing the LXXLL Peptide-Coactivator Binding Interface

As a pre-validated LXXLL peptide mimetic, this compound can be used as a tool molecule to further probe the binding interface of nuclear receptor coactivators. Its defined and critical 8-amino motif facilitates structure-based drug design and the exploration of binding pocket interactions that are not possible with other regioisomers lacking this group [1].

Scaffold for Selective Nuclear Receptor Modulator (SNuRM) Libraries

Given its selective inhibition of VDR-mediated transcription without affecting ERα-mediated transcription (as shown for a related prototype in the primary study), this scaffold is ideal for generating focused chemical libraries to identify selective nuclear receptor modulators. Its fundamental structural requirement, the 8-amino group, must be preserved to maintain on-target activity [1].

Quote Request

Request a Quote for 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.